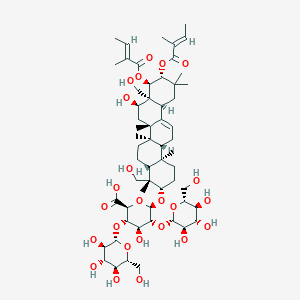

Aesculioside C

描述

Contextualization within Triterpenoid (B12794562) Saponin (B1150181) Chemistry

Triterpenoid saponins (B1172615) are a diverse group of natural products characterized by a hydrophobic triterpenoid aglycone linked to one or more hydrophilic sugar chains. oup.com The vast structural diversity within this class arises from variations in the triterpene skeleton, the nature and number of sugar moieties, and the presence of acyl groups. oup.comoup.comcapes.gov.brfrontiersin.org

Aesculioside C belongs to the family of polyhydroxyoleanene triterpenoid saponins, which are abundantly found in plants of the genus Aesculus, commonly known as horse chestnuts or buckeyes. frontiersin.orgresearchgate.netnih.gov These saponins are characterized by an oleanene-type pentacyclic triterpene aglycone that is extensively hydroxylated. The structural diversity within the Aesculus saponins is further amplified by the type and position of various acyl groups, such as tigloyl, angeloyl, and acetyl groups, attached to the aglycone. frontiersin.orgjst.go.jp

A 2020 study led to the isolation and characterization of 14 new polyhydroxyoleanene triterpenoid saponins, named aesculisides C–P, from the seeds of Aesculus chinensis Bge. var. chekiangensis. frontiersin.orgnih.gov The structural elucidation of these compounds was achieved through comprehensive mass spectrometry and 1D and 2D nuclear magnetic resonance (NMR) analysis. frontiersin.orgnih.govx-mol.net This research underscores the significant structural variety present even within a single plant species, driven by different combinations of sugar chains and acyl substitutions. nih.govresearchgate.net

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₀O₂₄ | frontiersin.org |

| Molecular Weight | 1171.3 g/mol | frontiersin.org |

| Classification | Polyhydroxyoleanene Triterpenoid Saponin | frontiersin.orgresearchgate.net |

| Source | Aesculus chinensis Bge. var. chekiangensis | frontiersin.orgnih.gov |

Significance of Plant-Derived Glycosides in Academic Discovery

Plant-derived glycosides, including saponins, have historically been a rich source of lead compounds in drug discovery. researchgate.net Their unique structures often translate to novel biological activities, making them a focal point of academic and pharmaceutical research. The investigation of these compounds contributes to a deeper understanding of plant biochemistry and provides potential avenues for the development of new therapeutic agents.

The research into this compound and its related compounds has revealed significant biological activities, particularly in the areas of cytotoxicity and neuroprotection. frontiersin.orgnih.gov A study examining the cytotoxic effects of aesculisides C–P against several human cancer cell lines (Hep G2, HCT-116, and MGC-803) found that some of these compounds exhibited potent activity. frontiersin.orgnih.govx-mol.netnih.gov For instance, compounds with acylations at both the C-21 and C-22 positions of the aglycone demonstrated stronger inhibitory activities. frontiersin.orgresearchgate.net This suggests a clear structure-activity relationship, where the nature and placement of acyl groups are crucial for cytotoxicity.

Furthermore, the neuroprotective properties of triterpenoid saponins from the Aesculus genus were evaluated for the first time in the same study. frontiersin.orgnih.gov Several of the isolated aesculisides showed moderate protective activities against CoCl₂-induced injury in PC12 cells, a model used for studying neuronal damage. frontiersin.orgnih.govnih.gov These findings highlight the potential of these compounds as scaffolds for the development of novel neuroprotective agents.

The table below presents a summary of the research findings on the bioactivities of aesculisides isolated from Aesculus chinensis var. chekiangensis.

| Compound/Group | Bioactivity | Research Findings | Source |

| Aesculisides with two acylations at C-21 and C-22 | Cytotoxicity | Exhibited stronger inhibitory activities against Hep G2, HCT-116, and MGC-803 cancer cell lines. | frontiersin.orgresearchgate.net |

| Aesculisides 8, 9, 14–16, 18, and 22 | Cytotoxicity | Showed potent cytotoxicities against all tested human cancer cell lines with IC₅₀ values ranging from 2 to 21 μM. | frontiersin.orgnih.govx-mol.netnih.gov |

| Aesculisides 3, 6, 7, 17–19, 20, 24, and 28 | Cytotoxicity | Depicted moderate activity with IC₅₀ values from 13 to >40 μM. | frontiersin.orgnih.govx-mol.netnih.gov |

| Aesculisides 1, 4, 12, 20, 22, 25, 29, and 31 | Neuroprotection | Exhibited moderate protective activities against CoCl₂-induced PC12 cell injury. | frontiersin.orgnih.govnih.gov |

Structure

2D Structure

属性

分子式 |

C58H90O24 |

|---|---|

分子量 |

1171.3 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-9,10-bis[[(E)-2-methylbut-2-enoyl]oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C58H90O24/c1-11-25(3)48(73)81-45-46(82-49(74)26(4)12-2)58(24-62)28(19-53(45,5)6)27-13-14-32-54(7)17-16-34(55(8,23-61)31(54)15-18-56(32,9)57(27,10)20-33(58)63)77-52-43(79-51-40(69)38(67)36(65)30(22-60)76-51)41(70)42(44(80-52)47(71)72)78-50-39(68)37(66)35(64)29(21-59)75-50/h11-13,28-46,50-52,59-70H,14-24H2,1-10H3,(H,71,72)/b25-11+,26-12+/t28-,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39+,40+,41-,42-,43+,44-,45-,46-,50-,51-,52+,54-,55+,56+,57+,58-/m0/s1 |

InChI 键 |

YUWQEHOPYCXSDK-VMGCBNRYSA-N |

手性 SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(C[C@@H]2[C@]1([C@@H](C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)CO)(C)C)OC(=O)/C(=C/C)/C |

规范 SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C(=CC)C |

产品来源 |

United States |

Natural Occurrence and Botanical Distribution of Aesculioside C

Chemotaxonomic Implications and Variabilities in Biosynthesis

The study of saponins (B1172615) within the Aesculus genus has significant chemotaxonomic implications, helping to differentiate between species based on their chemical profiles. Research has revealed that the structures of these saponins, particularly their oligosaccharide (sugar) moieties, can differ between geographically distinct species. For example, the saponins isolated from the North American Aesculus pavia are structurally different from those found in Eurasian species like Aesculus hippocastanum (common horse chestnut) and Aesculus chinensis. nih.gov This variation in chemical structure serves as a marker for distinguishing between different evolutionary lineages within the genus.

The biosynthesis of triterpenoid (B12794562) saponins like Aesculioside C is a complex enzymatic process. It begins with the isoprenoid pathway, which produces the precursor molecule 2,3-oxidosqualene (B107256). nih.gov This precursor is then cyclized by specific enzymes to form a pentacyclic triterpenoid skeleton. nih.gov Subsequent modifications, such as oxidation and glycosylation (the addition of sugar chains), are carried out by enzymes like cytochrome P450-dependent monooxygenases and glycosyltransferases. nih.gov The variability in these enzymes across different plant species is what leads to the vast diversity of saponin (B1150181) structures observed in nature.

In the context of the Aesculus genus, research into the biosynthesis of aescin, a related triterpenoid saponin in Aesculus chinensis, has identified specific gene clusters responsible for its formation. researchgate.net This suggests that the production of this compound and other related compounds is genetically controlled and that variations in these biosynthetic genes among different Aesculus species account for the observed differences in their saponin profiles. This genetic variability is a key factor driving the chemotaxonomic diversity within the genus.

Advanced Methodologies for Isolation and Purification of Aesculioside C

Comprehensive Extraction Techniques from Complex Plant Matrices

The initial and critical step in isolating Aesculioside C is its extraction from the plant material, typically the husks of Xanthoceras sorbifolium. frontiersin.org The choice of extraction method and solvent is paramount to maximize the yield and selectivity for saponins (B1172615).

Traditional methods such as maceration and Soxhlet extraction are often employed, with polar solvents being the preferred choice due to the glycosidic nature of saponins. medcraveonline.com Ethanol-water mixtures are commonly used; for instance, a 70% ethanol (B145695) extract of X. sorbifolium husks has been shown to be effective. frontiersin.org The selection of solvent polarity is crucial, with a typical sequence from least to most polar being hexane, chloroform, ethyl acetate, acetone, methanol (B129727), and water. medcraveonline.com

To improve upon these conventional methods, advanced extraction techniques have been developed. These include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction yield. UAE can be performed at lower temperatures, which helps in preserving the structural integrity of thermolabile compounds like this compound. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process with reduced solvent consumption. mdpi.com

Deep Eutectic Solvents (DESs): A novel and green approach involves the use of DESs. For the extraction of saponins from X. sorbifolium husks, a DES composed of tetrapropylammonium (B79313) bromide and lactic acid (TPMBr-La) was found to be highly efficient. nih.gov Under optimized conditions (e.g., 30% water content, 60°C for 30 minutes), this method yielded a significantly higher extraction rate compared to conventional solvents. nih.gov

The efficiency of these methods is often compared based on the yield of total saponins extracted from the plant material.

| Extraction Method | Solvent System | Key Parameters | Relative Efficiency | Reference |

| Conventional Maceration | 70% Ethanol | Room Temperature, Stirring | Baseline | frontiersin.org |

| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 25°C, 15-30 min cycles | Higher than maceration | mdpi.com |

| Deep Eutectic Solvents (DESs) | Tetrapropylammonium bromide-lactic acid (TPMBr-La) with 30% water | 60°C, 30 min | Up to 135% higher than 70% ethanol | nih.gov |

Following the initial extraction, the crude extract is typically concentrated and may be subjected to preliminary fractionation, often by solvent-solvent partitioning using solvents like n-butanol to enrich the saponin (B1150181) fraction. medcraveonline.com

State-of-the-Art Chromatographic Separations

Following extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of co-extracted compounds.

High-Performance Liquid Chromatography (HPLC) Optimization and Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of saponins like this compound. medcraveonline.com Reversed-phase (RP) HPLC is the most common mode used for this purpose. nih.gov

The optimization of an HPLC method involves several key parameters:

Stationary Phase: C18 (octadecylsilyl) columns are the most widely used stationary phases for saponin separation due to their hydrophobic nature, which allows for effective retention and separation based on polarity. frontiersin.orgnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to resolve the complex mixture of saponins present in the plant extract. nih.gov Additives like formic acid or trifluoroacetic acid (TFA) are often included at low concentrations (e.g., 0.1%) to improve peak shape and resolution by controlling the ionization of the analytes. nih.gov

Detection: A Diode Array Detector (DAD) or a UV detector is commonly used, with the detection wavelength set according to the chromophores present in the molecule. nih.gov For more specific identification, HPLC is often coupled with a mass spectrometer (MS). frontiersin.orgscispace.com

A typical analytical HPLC method for saponin analysis would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability. researchgate.net For preparative HPLC, the goal shifts from analysis to the isolation of the pure compound. This is achieved by using larger columns and injecting higher sample loads, followed by fraction collection. frontiersin.org

Table 2: Illustrative HPLC Parameters for Triterpenoid (B12794562) Saponin Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good resolution for complex mixtures. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acid improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 40 min | Separates compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | DAD at 210 nm | General wavelength for detecting saponins. |

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, resulting in significantly improved resolution, higher sensitivity, and much faster analysis times. mdpi.com

The key advantages of UHPLC for analyzing complex saponin mixtures from Xanthoceras sorbifolium include:

Enhanced Resolution: The smaller particle size leads to higher column efficiency, allowing for better separation of structurally similar saponins.

Increased Speed: Analysis times can be reduced by a factor of up to 10 compared to conventional HPLC, increasing sample throughput. mdpi.com

Higher Sensitivity: The narrower peaks produced by UHPLC result in greater peak heights and thus higher sensitivity, which is crucial for detecting minor components.

A study on the chemical constituents of different parts of X. sorbifolium utilized UHPLC coupled with high-resolution mass spectrometry (HRMS) to perform a detailed metabolomic analysis, demonstrating the power of this technique to profile the full spectrum of triterpenoids, including various aesculioside derivatives. mdpi.com

Table 3: Comparison of Typical HPLC and UHPLC Characteristics

| Feature | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150-250 mm | 2.1 x 50-100 mm |

| Operating Pressure | < 6,000 psi | > 15,000 psi |

| Analysis Time | 20 - 60 min | 1 - 10 min |

| Resolution | Good | Excellent |

| Solvent Consumption | High | Low |

Countercurrent Chromatography and Other Preparative Chromatographic Methods

For the large-scale isolation and purification of target compounds like this compound, preparative chromatographic techniques are essential. While preparative HPLC is effective, it can be costly and may lead to irreversible adsorption of the sample onto the solid stationary phase.

Countercurrent Chromatography (CCC) offers a valuable alternative. aocs.org CCC is a liquid-liquid partition chromatography technique that uses no solid support matrix. This eliminates issues like irreversible adsorption, sample denaturation, and peak tailing, leading to high sample recovery. aocs.org In CCC, the separation occurs between two immiscible liquid phases, one of which is held stationary while the other is pumped through the system.

High-Speed Countercurrent Chromatography (HSCCC) is a widely used form of CCC that is particularly well-suited for the preparative separation of natural products like saponins. aocs.org The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. A common system for separating moderately polar compounds like triterpenoid saponins is a mixture of n-hexane, ethyl acetate, methanol, and water (HEMWat). aocs.org The volume ratios of these solvents are adjusted to achieve an optimal partition coefficient (K) for the target compound, which ensures good separation and resolution.

Other preparative methods often used in conjunction include open column chromatography with stationary phases like silica (B1680970) gel, Sephadex LH-20, and octadecylsilyl (ODS) silica gel. frontiersin.org A typical purification scheme might involve initial fractionation on a macroporous resin column, followed by silica gel chromatography, and then final purification by preparative HPLC or HSCCC. frontiersin.org

Solid-Phase Extraction (SPE) in Sample Preparation and Fractionation

Solid-Phase Extraction (SPE) is a crucial sample preparation and fractionation technique used to clean up crude extracts and isolate specific classes of compounds before further chromatographic analysis. mdpi.com SPE is more efficient and uses less solvent than traditional liquid-liquid extraction.

The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). For saponin isolation, reversed-phase (C18) or macroporous resin (e.g., D-101) cartridges are commonly used. frontiersin.orgmdpi.com The general steps for SPE are:

Conditioning: The cartridge is activated with a solvent like methanol, followed by equilibration with water. mdpi.com

Loading: The aqueous sample extract is loaded onto the cartridge. The saponins, being relatively nonpolar compared to sugars and other highly polar impurities, are retained on the C18 sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage methanol-water mixture) to remove highly polar impurities that are not retained. mdpi.com

Elution: The target saponins are eluted from the cartridge using a stronger solvent, such as methanol or a high-percentage methanol-water mixture. mdpi.com

This technique allows for the efficient concentration of saponins and the removal of interfering substances like sugars and pigments, providing a cleaner fraction that is more suitable for subsequent high-resolution chromatographic separation by HPLC or UHPLC. mdpi.comscispace.com

Structural Elucidation and Comprehensive Spectroscopic Characterization of Aesculioside C

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For a complex triterpenoid (B12794562) saponin (B1150181) like Aesculioside C, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for assigning the relative and absolute stereochemistry.

Detailed analysis of ¹H and ¹³C NMR spectra is the initial step. The chemical shifts (δ) in the ¹³C NMR spectrum help in identifying the types of carbon atoms present, such as those in methyl groups, methine groups, and quaternary carbons, including those of the aglycone and sugar moieties. organicchemistrydata.org For instance, the ¹H NMR spectrum of this compound's aglycone portion shows signals for six tertiary methyl groups, an olefinic proton, and oxygenated methine protons, which are characteristic of its triterpenoid structure. frontiersin.org

To establish the connectivity and spatial relationships between atoms, various 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of carbon resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and linking different fragments, such as the sugar units to the aglycone. frontiersin.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining stereochemistry. It identifies protons that are close in space, even if they are not directly connected through bonds. longdom.org For example, in a related compound, the relative configuration of C-21 and C-22 was established as 21β and 22α based on NOESY correlations between specific protons. frontiersin.org

The coupling constants (J values) observed in the ¹H NMR spectrum also provide valuable stereochemical information, particularly for determining the relative configuration of substituents on a ring system. nmrwiki.org The anomeric protons of the sugar units in this compound, for example, exhibit characteristic chemical shifts and coupling constants that help in assigning their α or β configuration. frontiersin.org

Table 1: Selected ¹H and ¹³C NMR Data for this compound frontiersin.org

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| Aglycone | ||

| 3 | 88.9 | 3.22 (dd, J = 11.5, 4.0) |

| 12 | 122.6 | 5.26 (br s) |

| 13 | 143.9 | - |

| 23 | 68.1 | 3.90 (d, J = 11.0), 3.58 (d, J = 11.0) |

| 24 | 14.2 | 0.88 (s) |

| 25 | 16.6 | 0.86 (s) |

| 26 | 17.4 | 0.80 (s) |

| 27 | 26.0 | 1.28 (s) |

| 29 | 33.1 | 1.01 (s) |

| 30 | 23.6 | 0.91 (s) |

| Glucuronic Acid | ||

| 1' | 104.9 | 4.41 (d, J = 7.5) |

| Galactose | ||

| 1'' | 104.5 | 4.54 (d, J = 7.5) |

| Xylose | ||

| 1''' | 106.6 | 4.36 (d, J = 7.5) |

This table presents a selection of NMR data and is not exhaustive.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. researchgate.net For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine its molecular formula as C₅₂H₈₂O₂₃. frontiersin.org This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. frontiersin.org The observed ion peak at m/z 1073.5149 [M–H]⁻ was consistent with the calculated mass for this formula. frontiersin.org

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. sepscience.comnih.gov This fragmentation pattern can reveal the sequence of sugar units and how they are attached to the aglycone. nih.govmdpi.com The cleavage of glycosidic bonds is a common fragmentation pathway for saponins (B1172615), leading to the loss of individual sugar residues. nih.gov By analyzing the mass differences between the fragment ions, the identity and sequence of the sugars in the glycosidic chain can be deduced. lcms.cz The fragmentation can also provide clues about the structure of the aglycone itself. lcms.cz

Table 2: HR-ESI-MS Data for this compound frontiersin.org

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M–H]⁻ | 1073.5169 | 1073.5149 | C₅₂H₈₁O₂₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. savemyexams.comdumdummotijheelcollege.ac.in The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of specific functional groups. frontiersin.org For instance, a broad absorption band around 3414 cm⁻¹ indicates the presence of hydroxyl (-OH) groups, which are abundant in the sugar moieties and the aglycone. frontiersin.org An absorption at 1732 cm⁻¹ is indicative of a carboxyl group (-COOH), likely from the glucuronic acid residue. frontiersin.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can indicate the presence of chromophores, such as double bonds or aromatic systems. While not as structurally informative as NMR or MS for a compound like this compound, it can confirm the presence of certain features, like the olefinic double bond in the triterpenoid backbone. nih.gov

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis

In the study of natural products, compounds like this compound are often found in complex mixtures with structurally similar compounds. imedpub.com Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of such mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique for this purpose. mdpi.com Liquid chromatography separates the components of the mixture based on their physicochemical properties, and the mass spectrometer then provides mass and structural information for each separated component. nih.govbiocrick.com This allows for the identification and quantification of this compound even in a crude extract. mdpi.com The use of tandem MS (LC-MS/MS) further enhances the specificity of detection by monitoring for characteristic fragment ions of the target compound. nih.govncsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of the sugar components of saponins after hydrolysis and derivatization. The different sugar residues can be separated by GC and identified by their mass spectra.

Biosynthesis and Metabolic Pathways of Aesculioside C in Plants

Precursor Utilization and Initial Biosynthetic Steps (e.g., Mevalonate (B85504) Pathway in Triterpenoid (B12794562) Scaffolding)

The journey to synthesizing Aesculioside C begins with the universal precursors of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In the plant cytosol, these fundamental five-carbon building blocks are produced via the mevalonate (MVA) pathway. frontiersin.org This pathway starts with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic reactions to form MVA, which is subsequently converted to IPP and DMAPP.

These C5 units are then sequentially condensed to form larger prenyl diphosphates. For triterpenoid synthesis, two molecules of farnesyl diphosphate (FPP; C15) are joined head-to-head to create squalene (B77637) (C30), a linear hydrocarbon. This reaction is a critical checkpoint, directing carbon flux towards either sterol or triterpenoid synthesis. The subsequent epoxidation of squalene by the enzyme squalene epoxidase (SQE) yields 2,3-oxidosqualene (B107256), the final acyclic precursor for the vast array of triterpenoid skeletons. nih.govresearchgate.net

Table 1: Key Precursors in the Formation of the Triterpenoid Scaffold

| Precursor Molecule | Carbon Number | Key Role in Pathway |

| Acetyl-CoA | C2 | Initial building block for the MVA pathway |

| Isopentenyl Diphosphate (IPP) | C5 | Universal isoprenoid unit |

| Farnesyl Diphosphate (FPP) | C15 | Immediate precursor to squalene |

| Squalene | C30 | Linear precursor to all triterpenoids |

| 2,3-Oxidosqualene | C30 | Cyclization substrate for aglycone formation |

Elucidation of Key Enzymatic Transformations

Following the formation of 2,3-oxidosqualene, a series of specialized enzyme classes work in concert to build the aglycone (the non-sugar portion), diversify its structure, and attach sugar and acyl moieties to create the final saponin (B1150181).

The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid biosynthesis and is a crucial branching point that generates immense structural diversity. uoa.gr This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), sometimes called triterpene synthases. frontiersin.org Depending on the specific OSC, the linear 2,3-oxidosqualene substrate can be folded and cyclized into one of over 100 different triterpenoid skeletons. nih.gov For many oleanane-type saponins (B1172615), such as those found in Aesculus, the key OSC is β-amyrin synthase (β-AS). researchgate.net This enzyme catalyzes the formation of the pentacyclic β-amyrin scaffold, which serves as the foundational aglycone for subsequent modifications. nih.gov

Once the basic triterpenoid skeleton like β-amyrin is formed, it undergoes a series of oxidative modifications. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of enzymes. frontiersin.org CYPs are responsible for introducing hydroxyl groups (-OH) and other functionalities at specific positions on the triterpenoid backbone. This hydroxylation is critical for two reasons: it increases the polarity of the molecule and creates attachment points for subsequent glycosylation and acylation reactions. nih.gov The precise pattern of oxidation, determined by the specific CYPs involved, is a key factor in the ultimate biological activity and chemical properties of the resulting saponin.

Glycosylation is a hallmark of saponins and is carried out by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar moieties, such as glucose, galactose, or xylose, from an activated sugar nucleotide donor (e.g., UDP-glucose) to acceptor sites on the triterpenoid aglycone, typically the hydroxyl groups installed by CYPs. frontiersin.org The attachment of sugar chains can occur at one or more positions, leading to monodesmosidic, bidesmosidic, or even tridesmosidic saponins. The sequence, linkage, and type of sugars added are highly specific and are controlled by a cascade of different UGTs, contributing significantly to the vast diversity of saponin structures. nih.gov

The final layer of structural complexity in many saponins, including those related to this compound, is the addition of acyl groups through ester linkages. This step is catalyzed by acyltransferases. These enzymes utilize activated acyl donors, such as acyl-CoA molecules (e.g., acetyl-CoA, tigloyl-CoA), to esterify hydroxyl groups on either the aglycone backbone or the attached sugar moieties. This acylation further modifies the saponin's physicochemical properties, influencing its solubility and biological interactions.

Table 2: Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Abbreviation | Role in Pathway | Substrate Example | Product Example |

| Oxidosqualene Cyclase | OSC | Forms the core carbon skeleton | 2,3-Oxidosqualene | β-amyrin (aglycone) |

| Cytochrome P450 Monooxygenase | CYP | Oxidizes the aglycone backbone | β-amyrin | Hydroxylated β-amyrin |

| UDP-Glycosyltransferase | UGT | Attaches sugar moieties | Hydroxylated aglycone | Triterpenoid Glycoside |

| Acyltransferase | - | Adds acyl groups via ester bonds | Triterpenoid Glycoside | Acylated Saponin |

Genetic Basis and Regulation of this compound Biosynthesis

The biosynthesis of triterpenoid saponins like this compound is under tight genetic control. The genes encoding the necessary biosynthetic enzymes—from the initial MVA pathway to the terminal tailoring enzymes—are often organized in metabolic gene clusters in the plant genome. Transcriptome analysis of Aesculus chinensis has successfully identified numerous candidate genes involved in the triterpenoid saponin pathway. researchgate.net This includes genes for key enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) and squalene epoxidase (SQE) from the precursor pathway, as well as multiple genes for β-amyrin synthase, the crucial OSC for the aglycone scaffold. researchgate.net

The expression of these genes is often regulated by developmental cues and in response to environmental stimuli, such as herbivory or pathogen attack, consistent with the proposed defensive role of saponins in plants. frontiersin.org The identification of these genes provides a theoretical foundation for understanding the metabolic synthesis and regulation of complex saponins and opens the door for metabolic engineering approaches to enhance their production. researchgate.net

Identification and Functional Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded by genes often found in physical proximity on the chromosome, forming what is known as a biosynthetic gene cluster (BGC). Research into the genome of Aesculus chinensis (horse chestnut) has been instrumental in identifying the BGCs responsible for the synthesis of aescin, the family of saponins to which this compound belongs.

A significant breakthrough in this area was the characterization of two triterpenoid biosynthesis-related BGCs in A. chinensis. These clusters arose from an Aesculus-specific whole-genome duplication event. nih.gov Within these BGCs, several key genes have been identified and functionally characterized, providing a roadmap for the synthesis of the aescin backbone.

The initial step in the formation of the triterpenoid skeleton is the cyclization of 2,3-oxidosqualene. This crucial reaction is catalyzed by an oxidosqualene cyclase (OSC). In A. chinensis, the gene AcOCS6 has been identified as encoding the β-amyrin synthase, which produces the foundational β-amyrin scaffold. nih.gov

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). Two specific CYPs, AcCYP716A278 and AcCYP716A275 , have been shown to be involved in the subsequent hydroxylation steps that decorate the triterpenoid core. nih.gov These modifications are critical for the eventual biological activity of the resulting saponins.

The subsequent glycosylation of the aglycone is a key step in the formation of this compound. A cellulose (B213188) synthase-like (CSL) gene, AcCSL1 , has been identified within the BGC and is implicated in the transfer of sugar moieties to the triterpenoid scaffold. nih.gov Further glycosylation steps are carried out by UDP-glycosyltransferases (UGTs), which are responsible for attaching the specific sugar chains that characterize different aescin molecules.

Finally, the addition of acyl groups is catalyzed by acyltransferases. A seed-specific BAHD acyltransferase, AcBAHD6 , has been identified as responsible for the acylation of the saponin, a final tailoring step in the biosynthesis of aescin. nih.gov

The functional characterization of these genes provides a foundational understanding of how the complex structure of this compound is assembled.

| Gene | Enzyme Class | Proposed Function in Aescin Biosynthesis |

| AcOCS6 | Oxidosqualene Cyclase (OSC) | Synthesis of the β-amyrin backbone |

| AcCYP716A278 | Cytochrome P450 (CYP) | Hydroxylation of the triterpenoid core |

| AcCYP716A275 | Cytochrome P450 (CYP) | Hydroxylation of the triterpenoid core |

| AcCSL1 | Cellulose Synthase-Like (CSL) | Glycosylation of the aglycone |

| AcBAHD6 | BAHD Acyltransferase | Acylation of the saponin |

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The expression of the genes within the aescin BGCs is tightly regulated to control the production of this compound. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation:

A key family of transcription factors implicated in the regulation of aescin biosynthesis is the Dof (DNA binding with one finger) family. In a study of A. chinensis, 36 AcDof genes were identified. nih.gov Notably, three of these genes, AcDof02 , AcDof03 , and AcDof04 , showed specific expression in the seeds, the primary site of aescin accumulation. nih.gov This tissue-specific expression pattern strongly suggests their involvement in the transcriptional activation of the aescin biosynthetic genes. nih.gov Dof transcription factors are known to play crucial roles in regulating secondary metabolism in various plants. nih.govfrontiersin.org

The promoters of the genes within the aescin BGCs likely contain specific cis-acting regulatory elements to which these Dof transcription factors, and potentially other regulatory proteins, bind to modulate gene expression. The co-localization of the biosynthetic genes within a BGC facilitates their coordinated regulation, ensuring that all the necessary enzymes for the pathway are produced in a synchronized manner.

Post-Transcriptional Regulation:

While significant strides have been made in understanding the transcriptional control of saponin biosynthesis, information regarding the post-transcriptional regulation of the genes involved in this compound synthesis is currently limited. Post-transcriptional regulation can occur through various mechanisms, including alternative splicing, mRNA stability, and microRNA-mediated silencing. These mechanisms can fine-tune the levels of enzyme production and, consequently, the flux through the biosynthetic pathway. Further research is needed to elucidate the specific post-transcriptional regulatory networks that govern the biosynthesis of this compound.

Comparative Biosynthetic Studies with Related Triterpenoid Saponins and Glycosides

The biosynthetic pathway of this compound shares common features with those of other triterpenoid saponins, particularly those that also derive from the β-amyrin scaffold. A comparative analysis with the well-studied biosynthesis of glycyrrhizin (B1671929), a triterpenoid saponin from licorice (Glycyrrhiza spp.), provides valuable insights into the evolutionary diversification of these pathways.

Both the aescin and glycyrrhizin biosynthetic pathways begin with the cyclization of 2,3-oxidosqualene to form β-amyrin, catalyzed by β-amyrin synthase. researchgate.net From this common precursor, the pathways diverge through the action of different cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

In the glycyrrhizin pathway, specific CYPs, such as CYP88D6 and CYP72A154, catalyze a series of oxidative reactions at the C-11 and C-30 positions of the β-amyrin skeleton. researchgate.net This is followed by the attachment of two glucuronic acid moieties to the C-3 hydroxyl group by specific UGTs. mdpi.com

In contrast, the aescin pathway involves a different set of CYPs that hydroxylate the β-amyrin core at positions C-16, C-21, C-22, C-24, and C-28 to produce the aglycone protoaescigenin (B8773068). nih.gov The subsequent glycosylation and acylation steps are also unique to the aescin pathway, leading to the diverse array of aescin molecules, including this compound.

Genomic studies within the Sapindaceae family, to which Aesculus belongs, have revealed that the BGCs responsible for saponin biosynthesis are conserved across different species. mendeley.comsapindaceae.com This suggests a common evolutionary origin for these pathways, with subsequent diversification leading to the production of species-specific saponins. The recruitment and neofunctionalization of genes encoding CYPs, UGTs, and acyltransferases have been key drivers in the evolution of the vast structural diversity of triterpenoid saponins observed in the plant kingdom.

| Feature | This compound Biosynthesis (in Aesculus) | Glycyrrhizin Biosynthesis (in Glycyrrhiza) |

| Precursor | β-amyrin | β-amyrin |

| Key Enzyme Families | Oxidosqualene Cyclases (OSCs), Cytochrome P450s (CYPs), UDP-Glycosyltransferases (UGTs), BAHD Acyltransferases | Oxidosqualene Cyclases (OSCs), Cytochrome P450s (CYPs), UDP-Glycosyltransferases (UGTs) |

| Key Aglycone | Protoaescigenin | Glycyrrhetinic acid |

| Modification Sites | C-16, C-21, C-22, C-24, C-28 | C-11, C-30 |

| Glycosylation | Complex sugar chains attached | Two glucuronic acid units at C-3 |

| Acylation | Present | Absent |

Pharmacological Investigations of Aesculioside C: Mechanistic Insights

In Vitro Mechanistic Studies at Cellular and Molecular Levels

The in vitro exploration of Aesculioside C's effects at the cellular and molecular level has provided foundational knowledge into its potential pharmacological activities. These studies have focused on how the compound interacts with and modulates various cellular components and pathways.

Elucidation of Signal Transduction Pathway Modulation

Signal transduction pathways are crucial for cellular communication and response to external stimuli. While direct and extensive research on this compound's modulation of specific signaling pathways like calcium signaling, G protein-coupled receptor (GPCR) pathways, phospholipase C (PLC), and protein kinase C (PKC) is not broadly detailed in the available literature, the foundational principles of these pathways provide a framework for understanding potential mechanisms.

Calcium Signaling: Intracellular calcium ions (Ca2+) are versatile second messengers that regulate a multitude of cellular processes. Changes in intracellular Ca2+ concentrations, often initiated by signals from outside the cell, can trigger events such as enzyme activation, gene transcription, and muscle contraction.

G Protein-Coupled Receptor (GPCR) Pathways: GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. Upon ligand binding, GPCRs activate associated G proteins, which in turn can modulate the activity of enzymes like adenylyl cyclase and phospholipase C.

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway: PLC is an enzyme that cleaves the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). open.edu IP3 diffuses through the cytosol and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium. open.edu DAG remains in the plasma membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC). open.eduembopress.org PKC is a family of enzymes that control the function of other proteins through phosphorylation, thereby influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis. wikipedia.orgbosterbio.com The activation of PKC can also be part of a negative feedback loop, where it can phosphorylate and inhibit PLCβ. nih.gov

While specific studies detailing this compound's direct interaction with these pathways are limited, its structural characteristics as a triterpenoid (B12794562) saponin (B1150181) suggest the potential for such interactions, which remains an area for future investigation.

Identification of Molecular Targets and Ligand-Receptor Interactions

Research has identified specific molecular targets for this compound and related compounds, particularly enzymes involved in DNA metabolism.

Enzymes Related to DNA Metabolism and Topoisomerases: Studies have investigated the effects of a class of compounds known as aesculiosides, isolated from Aesculus pavia, on human DNA topoisomerase I (TOP1) and II (TOP2). nih.gov Topoisomerases are essential enzymes that manage the topological states of DNA during processes like replication, transcription, and chromosome segregation. wikipedia.orgnih.gov this compound belongs to this family of compounds. The research revealed that sixteen cytotoxic aesculiosides inhibited the catalytic activity of TOP1 by directly interacting with the free enzyme, which prevents the formation of the DNA-TOP1 complex. nih.gov Interestingly, none of the tested compounds, including the aesculiosides, showed any activity against TOP2. nih.gov This indicates a degree of specificity in their interaction with topoisomerase enzymes. The inhibition of topoisomerases can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis, which is a mechanism exploited by some anticancer drugs. nih.gov

Structure-activity relationship (SAR) investigations have provided further insights, suggesting that for oleananes to bind to the free TOP1 enzyme, an angeloyl or tigeloyl group at the C-21 position is necessary. nih.gov The type and length of the acyl moiety at the C-22 position also influence this activity. nih.gov Furthermore, the presence of a sugar moiety at the C-3 position is crucial for their TOP1 inhibitory activities. nih.gov

| Enzyme | Effect of Aesculiosides | Mechanism of Action |

|---|---|---|

| Topoisomerase I (TOP1) | Inhibition of catalytic activity | Direct interaction with the free enzyme, preventing DNA-TOP1 complex formation. nih.gov |

| Topoisomerase II (TOP2) | No activity observed | N/A nih.gov |

Investigations into Cellular Response Mechanisms

The interaction of this compound with molecular targets can trigger various cellular responses.

Cell Proliferation, Differentiation, and Apoptosis: Research has shown that some triterpenoid saponins (B1172615) can influence cell proliferation and induce apoptosis. frontiersin.org The inhibition of topoisomerase I by aesculiosides, for instance, can lead to the accumulation of DNA damage, which is a known trigger for apoptosis. wikipedia.org Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. mdpi.com It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. frontiersin.orgmdpi.comfrontiersin.org The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome, leading to the activation of caspases, the executioners of apoptosis. mdpi.comfrontiersin.orgmdpi.com While the broader class of compounds to which this compound belongs has been linked to these processes, specific studies detailing the precise mechanisms of this compound on cell proliferation, differentiation, and apoptosis without direct clinical implications are still emerging.

In Vivo Mechanistic Studies in Preclinical Animal Models

Preclinical animal models provide a more complex biological system to study the effects of compounds like this compound and to understand how cellular and molecular responses translate to organ systems and physiological processes.

Analysis of Cellular and Molecular Responses in Organ Systems

The administration of a compound in an animal model allows for the observation of its effects on various organs. Such studies can reveal organ-specific responses and potential systemic effects. While specific studies on this compound's impact on various organ systems in animal models are not extensively documented, the use of animal models is a standard approach in pharmacological research to understand the in vivo effects of a compound. nih.govtobaccoinduceddiseases.orghumaneworld.orgd-nb.info These models allow researchers to simulate human physiological responses and diseases to a certain extent. researchgate.net

Exploration of Compound-Mediated Physiological Processes

In vivo studies can elucidate how a compound influences complex physiological processes.

Gastric Acid Secretion Modulation: The regulation of gastric acid secretion is a complex process involving neural, hormonal, and paracrine pathways. naspghan.orgresearchgate.netyoutube.com The primary stimulants of acid secretion are acetylcholine, gastrin, and histamine. researchgate.netyoutube.com While there is no direct evidence from the provided search results linking this compound to the modulation of gastric acid secretion, studies on related compounds or pathways can offer insights. For instance, the calcium-sensing receptor (CaSR) has been shown to modulate gastric acid secretion in human gastric glands. nih.gov

Structure Activity Relationship Sar Studies of Aesculioside C and Its Analogues

Influence of Glycosylation Patterns on Mechanistic Potency

The nature, number, and linkage of sugar units attached to the aglycone play a significant role in the mechanistic potency of Aesculus saponins (B1172615). The glycosylation pattern can influence properties such as solubility, membrane permeability, and interaction with biological targets.

The sugar moiety at the C-3 position of the aglycone is a critical determinant of activity. For instance, studies on polyhydroxylated oleanane (B1240867) saponins have shown that the sugar chain is necessary for inhibiting DNA topoisomerase I (TOP1). acs.org Hydrolysis of the active saponins, which removes the sugar chain, resulted in a loss of their TOP1 inhibitory activity, even though the resulting aglycones showed enhanced cytotoxicity. acs.org This suggests that the glycosyl group is essential for the specific interaction with the TOP1 enzyme. acs.org

| Compound | Brief Structural Feature | Activity against CoCl₂-induced PC12 cell injury |

|---|---|---|

| Aesculiside C (Compound 1) | Trisaccharide at C-3, Acetyl at C-21 | Moderate Activity |

| Aesculiside F (Compound 4) | Trisaccharide at C-3, Acetyl at C-21 | Moderate Activity |

| Aesculiside N (Compound 12) | Trisaccharide at C-3, Acetyl at C-28 | Moderate Activity |

| Compound 20 | Different acylation/glycosylation pattern | Moderate Activity |

| Compound 22 | Different acylation/glycosylation pattern | Moderate Activity |

| Compound 25 | Different acylation/glycosylation pattern | Moderate Activity |

| Compound 29 | Different acylation/glycosylation pattern | Moderate Activity |

| Compound 31 | Different acylation/glycosylation pattern | Moderate Activity |

Effects of Aglycone Modifications on Biological Activities

Modifications to the aglycone, the non-sugar triterpenoid (B12794562) backbone, have a profound impact on the biological activities of Aesculus saponins. The most significant modifications involve the type and position of acyl groups attached to the polyhydroxylated oleanane skeleton.

Research has consistently shown that the presence and nature of acyl groups at positions C-21 and C-22 are essential for the cytotoxic activity of these compounds against various cancer cell lines. acs.orgphmethods.net Saponins with two acyl groups at C-21 and C-22, particularly angeloyl, tigloyl, methylbutyryl, and isobutyryl groups, exhibit potent cytotoxicity. cerist.dzphmethods.net In a study evaluating 33 triterpenoid saponins from Aesculus chinensis var. chekiangensis, compounds with acylations at both C-21 and C-22 displayed stronger inhibitory activities against Hep G2, HCT-116, and MGC-803 tumor cell lines than those with acylations at other positions or with fewer acyl groups. phmethods.net For example, compounds with this di-acylation pattern showed potent IC₅₀ values ranging from 2 to 21 μM, whereas analogues with different acylation patterns were less active or inactive. phmethods.net

Conversely, the removal of these acyl groups or the entire sugar chain can have differential effects. While removing the sugar moiety at C-3 eliminates TOP1 inhibition, it can enhance general cytotoxicity. acs.org This suggests that the aglycone itself is a powerful cytotoxic agent, but its activity is modulated and specified by both glycosylation and acylation. The presence of sugar units can increase molecular weight and alter bioavailability, which may limit clinical application despite potent in vitro activity. nih.gov Therefore, obtaining the aglycones through hydrolysis is a strategy explored to harness their cytotoxic potential. nih.gov

| Compound | Acylation at C-21/C-22 | Hep G2 | HCT-116 | MGC-803 |

|---|---|---|---|---|

| Aesculiside J (Compound 8) | Acetyl/Angeloyl | 10.32 ± 1.05 | 2.34 ± 0.21 | 12.54 ± 1.17 |

| Aesculiside K (Compound 9) | Acetyl/Tigloyl | 12.45 ± 1.13 | 3.54 ± 0.33 | 14.31 ± 1.25 |

| Escin (B49666) Ia (Compound 15) | Angeloyl/Tigloyl | 4.32 ± 0.41 | 2.13 ± 0.19 | 6.32 ± 0.54 |

| Isoescin Ia (Compound 16) | Tigloyl/Angeloyl | 3.45 ± 0.29 | 2.03 ± 0.18 | 5.76 ± 0.49 |

| Compound 18 | Angeloyl/Acetyl | 15.76 ± 1.34 | 10.43 ± 0.98 | 20.34 ± 1.98 |

| Compound 22 | Angeloyl/Angeloyl | 6.78 ± 0.57 | 3.45 ± 0.29 | 8.91 ± 0.78 |

| 5-Fluorouracil (Positive Control) | N/A | 21.34 ± 2.01 | 10.54 ± 0.96 | 15.43 ± 1.43 |

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, Quantitative Structure-Activity Relationships - QSAR)

While specific computational studies exclusively targeting Aesculioside C are not widely documented, research on closely related triterpenoid saponins demonstrates the power of these methods in elucidating SAR. nih.gov Molecular docking, QSAR, and molecular dynamics simulations are valuable tools for predicting the interactions of these complex molecules with biological targets and for designing new analogues with improved activity. researchgate.netwu.ac.thrsc.org

Molecular Docking studies have been used to predict how saponins bind to protein targets. For example, in silico studies on escin, a complex mixture of saponins from Aesculus hippocastanum, have explored its potential as an antiviral agent by docking it to SARS-CoV-2 proteins. cerist.dznih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the saponin (B1150181) and the active site of a target protein, providing a rationale for its biological activity. nih.gov For this compound analogues, docking could be used to model their binding to targets like DNA topoisomerase or inflammatory proteins, helping to explain why specific glycosylation and acylation patterns are favored.

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structures of a series of compounds and their biological activities. phmethods.netmdpi.com For triterpenoid saponins, 2D and 3D-QSAR studies have been conducted to understand their nematicidal and cytotoxic activities. phmethods.netresearchgate.netphmethods.net These models use molecular descriptors—such as lipophilicity (e.g., slogP), electronic properties, and steric factors—to predict activity. phmethods.net A QSAR study on triterpenoid saponin analogues found that lipophilicity and the presence of a carboxyl group at C-28 were critical for nematicidal activity. phmethods.net Another QSAR study on chiral chloroquine (B1663885) analogues highlighted favorable and unfavorable sites for modification to improve antimalarial activity. nih.gov Applying such models to a series of this compound analogues could identify the key physicochemical properties that govern their potency, guiding the synthesis of more effective compounds. nih.gov

Molecular Dynamics (MD) simulations can further refine the understanding obtained from docking studies by simulating the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding interactions. rsc.org For complex and flexible molecules like saponins, MD simulations are particularly useful for exploring their conformational changes upon binding. nih.gov

Together, these computational approaches offer a powerful platform to accelerate the discovery process, rationalize experimental SAR data, and design novel this compound analogues with enhanced therapeutic potential. researchgate.net

Research on Naturally Occurring and Semi Synthetic Derivatives of Aesculioside C

Isolation and Comprehensive Characterization of Natural Analogues (e.g., Aesculioside H, Isoescin, Escin (B49666) variants)

A significant number of natural analogues of Aesculioside C have been isolated from different species of the Aesculus (horse chestnut) genus. These compounds, often referred to as escins or aesculosides, share a common triterpenoid (B12794562) saponin (B1150181) skeleton but differ in their acyl groups and sugar moieties. rsc.orgresearchgate.net The isolation and characterization of these analogues are crucial for understanding the structural diversity and biological activities within this class of compounds.

The general procedure for isolating these saponins (B1172615) involves the extraction of plant material, typically seeds, with a solvent such as 70% ethanol (B145695). frontiersin.org The resulting crude extract is then subjected to various chromatographic techniques, including column chromatography on silica (B1680970) gel or D101 resin, to separate the individual compounds. rsc.orgfrontiersin.org The structures of the isolated compounds are then elucidated using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.orgfrontiersin.orgresearchgate.net

Aesculioside H , for instance, was isolated from the seeds of Aesculus chinensis Bge. frontiersin.org It was identified as a white amorphous powder with a molecular formula of C₅₅H₈₆O₂₄, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). rsc.orgfrontiersin.org Detailed analysis of its ¹H and ¹³C NMR spectra revealed a structure analogous to other aesculosides, with key differences in the sugar and acyl moieties. frontiersin.org Specifically, the structure was determined to be 3-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→4)-β-D-glucuronopyranosyl-21β-acetyl-3β,16α,21β,22α,28-pentahydroxyolean-12-ene. frontiersin.org Another study also reported the isolation of Aesculioside H and noted its cytotoxic activity against certain cancer cell lines. nih.gov

Isoescin and other Escin variants represent a complex mixture of saponins. researchgate.netmdpi.com The terms α-escin and β-escin are used to describe different mixtures of these saponins. mdpi.com For example, isoescin Ia, isoescin Ib, escin Ia, and escin Ib are major saponins found in Aesculus chinensis. fio.org.cn The isolation of these variants often requires sophisticated chromatographic methods like High-Performance Liquid Chromatography (HPLC) to achieve separation. researchgate.netfio.org.cn Their characterization relies heavily on spectroscopic analysis to differentiate the subtle structural variations, such as the type and position of acyl groups (e.g., tigloyl, angeloyl, acetyl) at various positions on the aglycone backbone. rsc.orgusc.edu For example, three new triterpenoid saponins, isoescins VIIa, VIa, and VIIIa, were isolated from the seeds of Aesculus turbinata. Their structures were established through spectroscopic analysis and chemical hydrolysis, revealing differences in their acyl groups and sugar chains. usc.edu

The structural diversity of these natural analogues is further highlighted by the isolation of numerous other aesculosides from different Aesculus species. For example, fifteen new polyhydroxyoleanene saponins, designated aesculiosides C1-C15, were isolated from the husks of Aesculus californica. researchgate.net A key chemotaxonomic feature of these compounds is the presence of a glucopyranosyl moiety attached to C-3 of the aglycone, instead of the more common glucuronopyranosyl group found in saponins from other Aesculus species. researchgate.net

Table 1: Selected Natural Analogues of this compound and their Structural Features

| Compound Name | Source Organism | Key Structural Features | Reference(s) |

| Aesculioside H | Aesculus chinensis | 3-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→4)-β-D-glucuronopyranosyl-21β-acetyl-3β,16α,21β,22α,28-pentahydroxyolean-12-ene | rsc.orgfrontiersin.org |

| Isoescin VIIa | Aesculus turbinata | 21β-O-tigloyl-28-O-acetylprotoaescigenin 3β-O-[β-d-galactopyranosyl(1 → 2)][β-d-glucopyranosyl(1 → 4)]-β-d-glucopyranosiduronic acid | usc.edu |

| Isoescin VIa | Aesculus turbinata | 21β-O-(2-methylbutyryl)-28-O-acetylprotoaescigenin 3β-O-[β-d-glucopyranosyl(1 → 2)] [β-d-glucopyranosyl(1 → 4)]-β-d-glucopyranosiduronic acid | usc.edu |

| Isoescin VIIIa | Aesculus turbinata | 21β-O-angeloyl-28-O-acetylbarringtogenol C 3β-O-[β-d-glucopyranosyl(1 → 2)] [β-d-glucopyranosyl(1 → 4)]-β-d-glucopyranosiduronic acid | usc.edu |

| Aesculioside C1-C15 | Aesculus californica | Glucopyranosyl moiety at C-3 of the aglycone | researchgate.net |

| Acersaponin I | Acer velutinum | 21β,22α-O-diangeloylprotoaescigenin 3-O-[β-D-glucopyranosyl-(1→2)][β-D-glucopyranosyl-(1→4)]-β-D-glucuronopyranosyl acid | znaturforsch.com |

Strategies for Semi-Synthetic Modification and Their Mechanistic Evaluation

Semi-synthetic modification of natural products like this compound is a common strategy to improve their pharmacological properties, such as efficacy, stability, and bioavailability. eupati.eu This approach involves chemically modifying the isolated natural compound to create novel derivatives. eupati.eu

One common strategy involves the hydrolysis of the saponin to yield the aglycone, which then serves as the starting material for further chemical transformations. mdpi.com For example, a two-step chemical process has been developed for the controlled degradation of escin to afford protoaescigenin (B8773068). mdpi.com This process involves acid hydrolysis followed by basic hydrolysis. mdpi.com The purified protoaescigenin can then be used to synthesize various derivatives. For instance, the 3,24;16,22-di-O,O-isopropylidene derivative of protoescigenin (B1254337) has been prepared in a large-scale laboratory process. mdpi.com

The introduction of heterocyclic moieties is another strategy that has been explored for other triterpenoids and could be applicable to this compound derivatives. mdpi.com For example, attaching pyridinium (B92312) moieties to the betulin (B1666924) scaffold has been shown to influence cytotoxic activity. mdpi.com Similarly, the introduction of saturated N-heterocycles like pyrrolidine (B122466) and piperidine (B6355638) to betulinic acid has been found to significantly increase its cytotoxicity against certain cancer cell lines. mdpi.com

The mechanistic evaluation of these semi-synthetic derivatives often involves assessing their biological activity in various in vitro and in vivo models. For instance, the anti-inflammatory activity of semi-synthetic scoparone (B1681568) analogues with 3-substitutions has been evaluated. nih.gov In the context of anticancer research, the cytotoxicity of semi-synthetic triterpenoid derivatives is often tested against a panel of human cancer cell lines. nih.govnih.gov Structure-activity relationship (SAR) studies are then conducted to understand how specific chemical modifications influence biological activity. nih.govnih.gov For example, studies on barrigenol-like triterpenoids have shown that the presence of an angeloyl group at either C-21 or C-22 can enhance cytotoxicity. nih.gov

Table 2: Examples of Semi-Synthetic Strategies for Triterpenoids

| Modification Strategy | Target Functional Group(s) | Rationale/Goal | Example(s) | Reference(s) |

| Esterification | Hydroxyl groups (e.g., C-3, C-21, C-22, C-28) | Introduce various acyl groups to modulate lipophilicity and activity. | Preparation of campesterol (B1663852) derivatives by esterification at C-3. | nih.gov |

| Ketalization | Diol systems (e.g., C-3/C-24, C-16/C-22) | Protection of specific hydroxyl groups for regioselective modifications. | Synthesis of 3,24;16,22-di-O,O-isopropylidene protoescigenin. | mdpi.com |

| Introduction of Heterocycles | Hydroxyl or carboxyl groups | Introduce new pharmacophores to enhance biological activity and selectivity. | Synthesis of betulinic acid amides with piperidine moieties. | mdpi.com |

| Glycosylation/Deglycosylation | Sugar moieties | Alter solubility, bioavailability, and interaction with biological targets. | Enzymatic hydrolysis of cephalosporin (B10832234) C to enable further modification. | researchgate.net |

Role of Aesculioside C in Plant Physiology and Chemical Ecology

Aesculioside C is a complex triterpenoid (B12794562) saponin (B1150181) that has been identified in several plant species. As a secondary metabolite, it is not involved in the primary processes of growth and reproduction but plays a crucial role in the plant's interaction with its environment. Research into its specific functions is ongoing, but its chemical nature places it within a class of compounds known for significant ecological and physiological roles.

Future Research Directions and Emerging Methodologies for Aesculioside C

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Holistic Understanding

A comprehensive, systems-level understanding of Aesculioside C requires the integration of data from multiple "omics" disciplines. nih.govfrontiersin.org This holistic approach can bridge the gap from genetic potential to final metabolic output, providing a complete picture of how, where, and why this specific saponin (B1150181) is produced. nih.gov

Genomics and Transcriptomics: The foundation for understanding this compound biosynthesis lies within the plant's genetic code. With the availability of chromosome-level genome assemblies for species like Aesculus wilsonii and Aesculus chinensis, researchers have the tools to perform targeted gene mining. nih.gov Future genomic and transcriptomic studies can focus on identifying the specific oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs) responsible for the synthesis of the this compound backbone and its subsequent modifications. frontiersin.org By comparing the transcriptomes (the full range of messenger RNA molecules) of different plant tissues or developmental stages, scientists can pinpoint gene candidates that show expression patterns correlated with this compound accumulation. abcam.comnih.gov

Proteomics: While genomics reveals the blueprint, proteomics provides insight into the functional machinery. nih.govfrontiersin.org Future proteomic analyses of Aesculus species can identify the actual enzymes (proteins) present in tissues where this compound is synthesized. mdpi.comresearchgate.net This involves extracting the complete protein complement (the proteome) and using techniques like mass spectrometry to identify and quantify the specific P450s and UGTs involved in the biosynthetic pathway. numberanalytics.comscientiaricerca.com This approach moves beyond prediction based on gene sequences to provide direct evidence of the enzymes catalyzing the formation of this compound. researchgate.net

Metabolomics: Metabolomics, the large-scale study of small molecules, provides the chemical context for this compound. substack.com Untargeted metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) can create detailed chemical maps of Aesculus tissues. nih.govlongdom.org This allows researchers to identify not only this compound but also its precursors and related downstream metabolites. substack.com Integrating this data with genomic and proteomic findings can validate the function of biosynthetic genes and enzymes, leading to a complete elucidation of the this compound pathway.

The true power lies in the integration of these datasets. nih.govfrontiersin.org By combining genomic, transcriptomic, proteomic, and metabolomic information, future research can build comprehensive models of this compound biosynthesis, regulation, and physiological role within the plant. frontiersin.orglbl.gov

Advanced Biotechnological Approaches for Sustainable Production (e.g., Metabolic Engineering, Synthetic Biology)

Reliance on extraction from plant sources is often inefficient and unsustainable for the large-scale production of complex natural products. Advanced biotechnological approaches offer a promising alternative for the sustainable synthesis of this compound. frontiersin.orgitb.ac.id

Metabolic Engineering: Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. nih.govnih.govhudsonlabautomation.com A key future direction for this compound is its production in a heterologous host, such as the yeast Saccharomyces cerevisiae or the plant Nicotiana benthamiana. oecd.orgazolifesciences.com This process would involve:

Pathway Elucidation: Using the multi-omics approaches described above to identify the complete set of genes required for this compound biosynthesis.

Heterologous Expression: Introducing these plant-derived genes into a microbial or plant host. oecd.orgazolifesciences.com

Pathway Optimization: Engineering the host's metabolism to increase the supply of precursor molecules (e.g., 2,3-oxidosqualene) and diverting metabolic flux towards this compound, while potentially silencing competing pathways. nih.gov

This strategy has been successfully applied to produce other triterpenoids and could be adapted for high-yield, scalable production of this compound. oecd.org

Synthetic Biology: Taking metabolic engineering a step further, synthetic biology aims to design and construct new biological parts, devices, and systems. asdlib.orgrjpn.orgijpsjournal.com For this compound, this could involve:

Modular Pathway Assembly: Constructing the biosynthetic pathway in a modular fashion, allowing for the easy swapping of enzymes to optimize production. asdlib.org

Engineered Host Systems: Creating designer microbial chassis specifically optimized for triterpenoid (B12794562) production, ensuring high precursor availability and cellular tolerance to the final product. rjpn.org

Cell-Free Systems: Developing cell-free enzymatic systems that use a cocktail of purified biosynthetic enzymes to produce this compound in vitro, offering a high degree of control over the production process. unimelb.edu.au

These synthetic biology strategies represent a frontier in biotechnology that could enable the on-demand, sustainable, and cost-effective production of this compound for research and potential future applications. itb.ac.idijpsjournal.com

Development of Novel Analytical Platforms for Comprehensive Characterization and Mechanistic Profiling

While the fundamental structure of this compound has been elucidated, the development of novel analytical platforms is crucial for deeper characterization, quantification in complex matrices, and high-throughput screening.

Initial characterization of this compound relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. A study on the chemical constituents of Aesculus chinensis Bge. var. chekiangensis identified this compound as a white amorphous powder with the molecular formula C₅₂H₈₂O₂₃, determined through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). itb.ac.id Its complex triterpenoid saponin structure was further confirmed using 1D and 2D-NMR spectroscopic data. itb.ac.id

Future research will benefit from the development of more sophisticated and integrated analytical platforms:

Hyphenated Chromatographic Techniques: The use of hyphenated techniques, which couple a separation method with a detection method, is essential for analyzing complex mixtures. longdom.orgmdpi.comnumberanalytics.commedinadiscovery.com Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) can provide a rapid, highly sensitive, and specific method for quantifying this compound in crude plant extracts or fermentation broths. frontiersin.org

LC-NMR and LC-SPE-NMR: For comprehensive structural confirmation, especially when analyzing novel derivatives or metabolites of this compound, the development of online Liquid Chromatography-NMR (LC-NMR) or Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE-NMR) platforms would be invaluable. riken.jp These techniques allow for the physical separation of a compound from a mixture and its direct analysis by NMR without manual isolation, accelerating the structure elucidation process. riken.jp

Advanced Mass Spectrometry and NMR: High-resolution mass spectrometry remains a cornerstone for accurate mass determination and molecular formula prediction. Advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) are indispensable for piecing together the intricate atomic connectivity of the molecule. The application of computer-assisted structure elucidation (CASE) tools, which integrate various spectroscopic data, could further streamline the characterization of new, related compounds.

These advanced platforms will not only facilitate quality control in potential biotechnological production systems but also enable detailed mechanistic studies, such as tracing the metabolic fate of this compound within a biological system.

常见问题

Q. How can researchers characterize the structural identity of Aesculioside C?

Methodological Answer: Utilize spectroscopic techniques such as 1H/13C NMR to analyze proton and carbon environments, ESI-MS for molecular weight confirmation, and X-ray crystallography for resolving stereochemistry. Cross-reference spectral data with published standards (e.g., R1–R6 substituents in the triterpenoid backbone) . For novel derivatives, ensure purity via elemental analysis and chromatographic methods (HPLC, TLC) .

Q. What plant sources and extraction protocols are validated for isolating this compound?

Methodological Answer: Focus on Aesculus species (e.g., A. hippocastanum or A. chinensis) using ethanol/water-based Soxhlet extraction. Optimize purification via reverse-phase HPLC with C18 columns, guided by phytochemical databases. Validate yields using gravimetric analysis and compare with existing literature on barrigenol-type triterpenoids .

Q. How should researchers assess the purity and stability of this compound in experimental settings?

Methodological Answer: Employ HPLC-DAD/UV for purity quantification (>95% threshold) and accelerated stability studies (40°C/75% RH over 30 days) to monitor degradation. Use LC-MS to identify degradation products and establish storage conditions (e.g., −80°C under nitrogen) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer: Prioritize cell viability assays (MTT, CCK-8) in cancer lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin). Include dose-response curves (IC50 calculations) and validate selectivity via non-cancerous cell lines (e.g., HEK293). Pair with ROS detection kits or apoptosis markers (Annexin V/PI) to explore mechanisms .

Q. How can researchers systematically review existing literature on this compound?

Methodological Answer: Use databases (SciFinder, PubMed) with keywords: “this compound,” “barrigenol triterpenoids,” and “Aesculus phytochemistry.” Filter for peer-reviewed studies post-2010. Critically evaluate methodologies using PRISMA guidelines and identify gaps (e.g., limited in vivo pharmacokinetic data) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological data be resolved?

Methodological Answer: Conduct meta-analyses to compare studies, noting variables like cell line specificity, solvent (DMSO vs. ethanol), and assay protocols. Replicate key experiments under standardized conditions and perform multivariate statistical analysis (ANOVA with post-hoc tests) to isolate confounding factors .

Q. What strategies are effective for designing synthetic routes to this compound analogs?

Methodological Answer: Apply retrosynthetic analysis to the triterpenoid core, prioritizing functionalization at R3/R4 positions. Use protecting groups (e.g., acetyl for hydroxyls) during tigloyl or angeloyl esterification. Validate intermediates via HR-MS and optimize yields using Design of Experiments (DoE) .

Q. How can the mechanism of action of this compound be elucidated at the molecular level?

Methodological Answer: Employ RNA-seq or CRISPR-Cas9 screens to identify target pathways. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies with suspected targets (e.g., NF-κB). Cross-validate with molecular docking simulations (AutoDock Vina) .

Q. What methodologies ensure reproducibility in this compound’s in vivo studies?

Methodological Answer: Follow ARRIVE guidelines for animal models: specify strain (e.g., BALB/c nude mice), dosing (oral vs. intraperitoneal), and tumor implantation protocols. Include sham controls and blind data analysis. Publish raw datasets (e.g., tumor volume, histopathology) in repositories like FigShare .

Q. How can synergistic effects between this compound and clinical chemotherapeutics be quantified?

Methodological Answer: Use Chou-Talalay combination index (CI) assays in vitro. Test escalating doses of this compound with fixed ratios of cisplatin/paclitaxel. In vivo, apply orthotopic xenograft models and analyze synergy via Bliss independence or Loewe additivity models . Monitor toxicity via serum biomarkers (ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。